1-Eicosanol, 2-tetradecyl-
Description
Properties
CAS No. |
119691-49-5 |
|---|---|
Molecular Formula |
C34H70O |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
2-tetradecylicosan-1-ol |
InChI |
InChI=1S/C34H70O/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34(33-35)31-29-27-25-23-21-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
InChI Key |
HVTNWJPMARCVBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CO |
Other CAS No. |
119691-49-5 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 Eicosanol, 2 Tetradecyl
Established Synthetic Routes to 1-Eicosanol (B7800029), 2-tetradecyl-
The most prominent established method for synthesizing Guerbet alcohols, including 1-Eicosanol, 2-tetradecyl-, is the Guerbet condensation reaction. wikipedia.orgaocs.org This reaction involves the self-condensation of a primary aliphatic alcohol at elevated temperatures (typically 180-360 °C) in the presence of a basic catalyst to form a β-alkylated dimer alcohol, with the liberation of water. wikipedia.orgaocs.org For 1-Eicosanol, 2-tetradecyl- (a C34 alcohol), the precursor would logically be a C17 alcohol (1-heptadecanol), although mixed condensations of other long-chain alcohols can also yield this product. epo.org
Dehydrogenation : The primary alcohol is first oxidized to its corresponding aldehyde. wikipedia.orgepa.gov
Aldol (B89426) Condensation : The aldehyde undergoes a base-catalyzed aldol condensation with another aldehyde molecule, followed by dehydration to form an α,β-unsaturated aldehyde. aocs.orgepa.gov
Hydrogenation : The unsaturated aldehyde is then reduced to the final saturated branched primary alcohol. wikipedia.orgepa.gov The hydrogen required for this step is typically supplied by the initial alcohol reactant, acting as a hydrogen donor. aocs.org
Side reactions, such as the Cannizzaro reaction (disproportionation of aldehyde to alcohol and carboxylic acid), can compete with the desired pathway. wikipedia.org
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a critical component in the synthesis of 1-Eicosanol, 2-tetradecyl-, playing a dual role. Firstly, it is the final step within the Guerbet reaction cascade, where the α,β-unsaturated intermediate is hydrogenated to the saturated Guerbet alcohol. rsc.orgwikipedia.org Secondly, and more broadly, it is the principal industrial method for producing the long-chain fatty alcohol precursors required for the Guerbet reaction. core.ac.uk
These precursor alcohols are typically manufactured by the hydrogenation of fatty acid esters (often methyl esters, FAMEs) or fatty acids, which are derived from natural fats and oils. core.ac.ukrsc.org This process is usually performed under high pressure and temperature.
Table 1: Catalysts and Conditions for Hydrogenation in Alcohol Synthesis
| Catalyst System | Substrate | Product | Typical Conditions | Reference |
| Copper Chromite | Fatty Acid Esters | Fatty Alcohols | High Temperature & Pressure | mdpi.com |
| Copper/Zinc Mixed Oxides | Fatty Acid Esters | Fatty Alcohols | <10 MPa, 230–250°C | researchgate.net |
| Ru/C, Raney Nickel | α,β-unsaturated intermediates | Guerbet Alcohols | Part of Guerbet reaction conditions | rsc.orgwikipedia.org |
| RuSn/Al2O3 | Oleic Acid | Oleyl Alcohol | 280–330°C, 3.5-5.3 MPa H2 | researchgate.net |
| NiMo@C | Lauric Acid | Lauryl Alcohol | 155°C, 3 MPa H2 | researchgate.net |
Trickle-bed hydrogenation is suitable for liquid-phase reduction of non-vaporizable substrates like fatty acids and wax esters, often employing copper-based catalysts. researchgate.net Gas-phase hydrogenation is also used, particularly for shorter-chain methyl esters. researchgate.net
Grignard Reagent Synthesis Modifications
The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds and synthesizing a wide range of alcohols. organicchemistrytutor.comkhanacademy.org The reaction typically involves the nucleophilic attack of a Grignard reagent (R-MgX) on a carbonyl carbon of an aldehyde, ketone, or ester. organicchemistrytutor.com
While not the standard industrial route for Guerbet alcohols like 1-Eicosanol, 2-tetradecyl-, modified Grignard syntheses represent a potential, albeit more complex, pathway. A direct synthesis would be challenging:
Reacting a Grignard reagent with formaldehyde (B43269) yields a primary alcohol, but would require a highly complex C33 Grignard reagent to produce the target C34 alcohol. organicchemistrytutor.com
Reacting a Grignard reagent with an aldehyde (other than formaldehyde) or a ketone produces secondary or tertiary alcohols, respectively, not the desired primary alcohol. organicchemistrytutor.com
A theoretical multi-step "modification" could involve:
Step 1 : Reaction of a tetradecylmagnesium halide (C14) with eicosanal (a C20 aldehyde) to form a C34 secondary alcohol.
Step 2 : Oxidation of the secondary alcohol to the corresponding ketone.
Step 3 : A subsequent series of reduction and rearrangement reactions to relocate the hydroxyl group to the primary position.
This multi-step approach is significantly less efficient than the direct Guerbet condensation, which explains why the Guerbet reaction is the established method. However, Grignard reagents are invaluable for creating specifically branched structures that may not be accessible through other means. rsc.orgrug.nl
Ester Reduction Strategies
The reduction of esters to primary alcohols is a fundamental transformation in organic chemistry and a key strategy for producing the fatty alcohol feedstocks for the Guerbet reaction. researchgate.net Long-chain fatty acid esters, derived from the transesterification of triglycerides from plant or animal oils, are the typical substrates. google.com
Several methods exist for this reduction:
Catalytic Hydrogenation : As detailed in section 2.1.1, this is the dominant industrial method due to its efficiency and the use of heterogeneous catalysts that can be recovered and reused. researchgate.net
Bouveault-Blanc Reduction : This classic method uses metallic sodium and an alcohol (like ethanol (B145695) or amyl alcohol) as the hydrogen source to reduce esters. researchgate.netgoogle.com While effective and capable of selectively reducing the ester group without affecting carbon-carbon double bonds, it requires large quantities of sodium and extensive safety measures, making it largely obsolete for bulk production. researchgate.netsciencemadness.org
Metal Hydride Reduction : For laboratory-scale synthesis, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting esters to primary alcohols. However, their high cost and the need for anhydrous conditions make them unsuitable for industrial-scale production of fatty alcohols. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation, but its reactivity can be enhanced. mdpi.com A recent study demonstrated the effective reduction of FAMEs using alumina-supported NaBH₄ with methanol (B129727) as a co-reactant under milder, hydrogen-free conditions. mdpi.com
Novel Approaches in the Synthesis of 1-Eicosanol, 2-tetradecyl-
Research into the synthesis of Guerbet alcohols is increasingly driven by the principles of green and sustainable chemistry, focusing on renewable feedstocks and more efficient catalytic systems. rsc.org
Chemo-Enzymatic Synthesis Development
Chemo-enzymatic synthesis integrates highly selective biological transformations with robust chemical reactions, offering new pathways for complex molecules. nih.govnih.gov While a direct, single-step enzymatic Guerbet reaction is not yet a mainstream process, enzymes play a crucial role in the upstream production of precursors, forming a key part of a sustainable synthetic strategy.
Key developments include:
Biosynthesis of Precursors : Microbial cell factories are being engineered to produce fatty alcohols from renewable sources like glucose. nih.govnih.gov These "bio-alcohols" can then serve as green feedstocks for subsequent chemical catalysis in the Guerbet reaction. google.com This approach leverages metabolic engineering to create specific fatty alcohol chain lengths through pathways like the reverse β-oxidation pathway. nih.gov
Enzymatic Hydrolysis and Transesterification : Enzymes, particularly lipases, can be used for the highly specific hydrolysis of triglycerides to fatty acids or for their transesterification to fatty acid methyl esters (FAMEs). rsc.org These enzymatic processes can operate under milder conditions than their chemical counterparts. Lipase-catalyzed transesterification of racemic alcohols is also a method for kinetic resolution to produce enantiopure intermediates. researchgate.net
Isolation from Natural Sources : Simple, non-destructive methods using solid-phase extraction have been developed to isolate and hydrolyze wax esters from marine oils, yielding native fatty acids and fatty alcohols without chemical modification, which can then be used as synthons. nih.govplos.org
Sustainable and Green Chemistry Syntheses
The push for sustainability has revitalized research into the Guerbet reaction, aiming to replace petrochemical feedstocks and harsh reaction conditions. rsc.orgrsc.org
Table 2: Green and Sustainable Approaches to Guerbet Alcohol Synthesis
| Approach | Description | Key Features | Reference |
| Bio-lipid Feedstock | Utilization of triglycerides from plant oils or other biological sources. | Pathway: Triglyceride -> FAMEs -> Fatty Alcohols -> Guerbet Reaction. Reduces reliance on fossil fuels. | epo.orggoogle.com |
| Improved Heterogeneous Catalysts | Development of robust, reusable catalysts like hydrotalcite-derived mixed oxides (e.g., Mg-Al spinels). | Enhance selectivity, improve catalyst lifetime, reduce waste, and allow for continuous flow processes. | frontiersin.orgacs.org |
| Alternative Reaction Media | Use of supercritical fluids like CO₂ as a reaction medium for hydrogenation steps. | Can lead to high and rapid conversions with reduced catalyst and hydrogen use. | rsc.org |
| Process Intensification | Combining hydrogenation and Guerbet steps into a 'one-pot' process. | A ruthenium-PNP complex has shown high activity for both the hydrogenation of triglycerides and the subsequent Guerbet coupling. | cardiff.ac.uk |
| Ozonolysis Route | Cleavage of unsaturated triglycerides with ozone to generate aldehydes, which are then dimerized and reduced. | Provides an alternative pathway from bio-oils to Guerbet-type branched alcohols. | google.com |
Flow Chemistry Applications in 1-Eicosanol, 2-tetradecyl- Production
While the traditional production of Guerbet alcohols is performed in batch reactors, modern process development has increasingly focused on continuous flow chemistry to enhance efficiency, safety, and scalability. mdpi.comrsc.org Although specific studies on the flow synthesis of 1-Eicosanol, 2-tetradecyl- are not prevalent, the principles established for the Guerbet coupling of lower alcohols, such as ethanol to 1-butanol (B46404), are applicable. researchgate.net
Flow chemistry offers several advantages for the high-temperature, catalyzed Guerbet reaction. The use of continuous flow reactors, such as plug flow reactors (PFR) or continuous stirred-tank reactors (CSTR), allows for precise control over reaction parameters like temperature, pressure, and residence time. rsc.orgrsc.org This control can lead to improved product selectivity and yield while minimizing the formation of byproducts like esters, which can arise from competing Tishchenko or Cannizzaro reactions. wikipedia.orgrsc.org
Research on the flow synthesis of 1-butanol from ethanol has highlighted the use of heterogeneous catalysts, such as hydrotalcite-derived porous metal oxides (e.g., Cu-Ni, Cu-Mg-Al), which are well-suited for packed-bed flow reactors. mdpi.comresearchgate.netrsc.org These catalysts provide a good balance of basic and metallic sites necessary for the multi-step Guerbet sequence. acs.org A key advantage of flow systems is the ability to maintain catalyst activity over extended periods and to manage the heat generated by the exothermic hydrogenation step more effectively than in large batch reactors. mdpi.com
Applying these concepts to the synthesis of the high molecular weight, viscous 1-Eicosanol, 2-tetradecyl- presents challenges, including managing the high temperatures needed to maintain the reactants and products in a liquid state and preventing reactor fouling. However, the potential benefits of enhanced safety, consistent product quality, and easier scale-up make flow chemistry a promising avenue for the modernization of Guerbet alcohol production. rsc.org
| Feature | Batch Processing | Flow Chemistry |
| Process Control | Difficult to maintain uniform temperature and mixing, especially at scale. | Precise control over temperature, pressure, and residence time. rsc.orgrsc.org |
| Heat Transfer | Inefficient heat dissipation can lead to hotspots and side reactions. | High surface-area-to-volume ratio allows for superior heat transfer. rsc.org |
| Safety | Large volumes of reactants at high temperature and pressure pose significant risks. | Small reactor volumes minimize the quantity of hazardous material at any given time. |
| Scalability | Scaling up can be complex and may require significant reactor redesign. | Scalability is achieved by running the system for longer periods or by parallelization ("numbering-up"). |
| Productivity | Subject to downtime between batches for cleaning and setup. | Enables continuous production, leading to higher overall throughput. mdpi.com |
| Selectivity | Can lead to a wider range of byproducts due to poor process control. wikipedia.org | Improved control can enhance selectivity towards the desired Guerbet alcohol. rsc.org |
Stereoselective Synthesis of 1-Eicosanol, 2-tetradecyl- and its Enantiomers
The Guerbet reaction creates a chiral center at the second carbon (C-2) of the resulting β-branched alcohol. In the standard synthesis of 1-Eicosanol, 2-tetradecyl-, which utilizes achiral catalysts and starting materials, the product is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.
The stereoselective synthesis of a single enantiomer of 1-Eicosanol, 2-tetradecyl- is not achievable through the conventional Guerbet pathway. Obtaining an enantiomerically pure or enriched product would necessitate a dedicated stereoselective synthetic strategy. While the scientific literature does not describe a specific method for this particular C34 alcohol, general methodologies for the asymmetric synthesis of chiral alcohols can be considered.
These approaches often involve multi-step sequences and fall into several categories:
Use of Chiral Catalysts: A common strategy is asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as a 2-tetradecyl-1-eicosenoic acid derivative or a corresponding ketone. This would employ a transition metal catalyst (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand.
Chiral Pool Synthesis: This method involves starting with a naturally occurring chiral molecule and chemically modifying it to build the target structure.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed.
While these represent established principles in asymmetric synthesis, their application to a large, long-chain aliphatic molecule like 1-Eicosanol, 2-tetradecyl- would require significant research and development to optimize reaction conditions and ensure high stereoselectivity. rsc.orgnih.gov
Purification and Isolation Techniques in 1-Eicosanol, 2-tetradecyl- Synthesis
The crude product from the Guerbet synthesis of 1-Eicosanol, 2-tetradecyl- is a complex mixture. It contains the desired C34 alcohol, unreacted starting alcohols (e.g., C16, C17, or C18 linear alcohols), other Guerbet alcohols if a mixed feed was used, and various byproducts. google.com Given that 1-Eicosanol, 2-tetradecyl- is a high molecular weight, waxy solid at room temperature, its purification and isolation require specific techniques. aocs.orgscribd.com
The primary methods for purifying high molecular weight alcohols include:
High-Vacuum Distillation: This is a key technique for separating the target Guerbet alcohol from lower-boiling unreacted starting materials and some byproducts. The high vacuum is necessary to lower the boiling point and prevent thermal degradation of the compound. google.comgoogle.com
Recrystallization: Fractional crystallization from a suitable solvent is a powerful method for purifying solids. The crude product can be dissolved in a hot solvent (e.g., ethanol, acetone) and then cooled, causing the desired, less soluble alcohol to crystallize out, leaving impurities in the mother liquor. google.comgoogle.com
Chromatography: For achieving very high purity, column chromatography is employed. Alumina is often used as the stationary phase, where the crude mixture is separated based on the differential adsorption of its components. google.com
Catalyst Removal: If a homogeneous catalyst is used, it must be removed from the product. This can be achieved by neutralization with an acid to form a salt, which then precipitates and can be removed by filtration or centrifugation. google.com
The selection and sequence of these techniques depend on the initial purity of the crude product and the final purity requirements. Often, a combination of distillation and recrystallization is used for bulk purification, with chromatography reserved for producing highly pure analytical standards.
| Technique | Principle of Separation | Application in 1-Eicosanol, 2-tetradecyl- Synthesis | References |
| High-Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Removes lower-boiling unreacted fatty alcohols from the higher-boiling Guerbet product. | google.comgoogle.com |
| Recrystallization | Separation based on differences in solubility in a given solvent at different temperatures. | Purifies the waxy solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind. | google.comgoogle.com |
| Solvent Extraction | Separation based on differential solubility of components between two immiscible liquid phases. | Can be used to wash the crude product and remove certain types of impurities. | google.comgoogle.com |
| Adsorption Chromatography | Separation based on the differential affinity of components for a solid stationary phase (e.g., alumina). | Used for high-purity separations, removing closely related byproducts from the final product. | google.com |
| Filtration/Centrifugation | Physical separation of solid particles from a liquid. | Removes precipitated catalyst residues after neutralization or solid impurities from the reaction mixture. | google.com |
Advanced Spectroscopic and Chromatographic Characterization of 1 Eicosanol, 2 Tetradecyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For a large, branched-chain alcohol like 1-Eicosanol (B7800029), 2-tetradecyl-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its atomic connectivity. The structure consists of a 20-carbon (eicosanol) primary alcohol backbone with a 14-carbon (tetradecyl) chain attached to the second carbon.
¹H NMR Spectral Analysis of 1-Eicosanol, 2-tetradecyl-
The ¹H NMR spectrum of 1-Eicosanol, 2-tetradecyl- is characterized by signals corresponding to the protons of the long alkyl chains and the specific protons near the hydroxyl group and the branching point. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar long-chain and Guerbet alcohols. aocs.org
The spectrum would be dominated by a large, complex signal around 1.25 ppm, which corresponds to the numerous methylene (B1212753) (-CH₂-) groups in the long alkyl chains. The terminal methyl (-CH₃) protons of both the eicosanol (B47690) and tetradecyl chains are expected to produce a triplet signal at approximately 0.88 ppm. nih.govsbq.org.br
The protons on the carbon bearing the hydroxyl group (-CH₂OH) would appear as a doublet of doublets or a multiplet around 3.6 ppm, with the coupling influenced by the adjacent methine proton. nih.govrsc.org The single methine proton at the branching point (-CH-) would likely be observed as a multiplet further upfield, around 1.4-1.6 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Eicosanol, 2-tetradecyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH ₃ (Terminal) | ~ 0.88 | Triplet (t) |
| -(CH ₂)n- (Bulk Methylene) | ~ 1.25 | Broad Multiplet |
| -CH - (Branching Point) | ~ 1.4-1.6 | Multiplet (m) |
| -CH ₂-OH | ~ 3.6 | Multiplet (m) |
¹³C NMR Spectral Analysis of 1-Eicosanol, 2-tetradecyl-
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon environment. The carbon attached to the hydroxyl group (-C H₂OH) is expected to have a chemical shift in the range of 60-65 ppm. nih.govchemicalbook.com The methine carbon at the branch point (-C H-) would appear around 40-45 ppm.
Similar to the ¹H NMR spectrum, the methylene carbons of the long alkyl chains would produce a cluster of intense signals between 22 and 32 ppm. hmdb.ca The terminal methyl carbons (-C H₃) are the most shielded, appearing at approximately 14 ppm. nih.govresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Eicosanol, 2-tetradecyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ (Terminal) | ~ 14 |
| -(C H₂)n- (Bulk Methylene) | ~ 22-32 |
| -C H- (Branching Point) | ~ 40-45 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR experiments are essential to unambiguously assign the signals and confirm the connectivity of the long, branched structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within 2-3 bonds. It would show a clear correlation between the -CH₂OH protons (~3.6 ppm) and the methine proton at the branching point (~1.5 ppm). It would also confirm couplings between the methine proton and the adjacent methylene protons of both the eicosanol and tetradecyl chains, helping to piece together the carbon skeleton. sbq.org.br
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would definitively link the proton signals from Table 1 to their corresponding carbon signals in Table 2. For instance, the proton signal at ~3.6 ppm would show a cross-peak with the carbon signal at ~63 ppm, confirming the -CH₂OH group. nih.govsbq.org.br
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. Key correlations would include the one between the -CH₂OH protons and the methine branch point carbon, and conversely, between the methine proton and the -CH₂OH carbon. These correlations would solidify the connection between the primary alcohol function and the branched alkyl structure.
Mass Spectrometry (MS) Applications in 1-Eicosanol, 2-tetradecyl- Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for confirming the molecular formula of a compound. The molecular formula for 1-Eicosanol, 2-tetradecyl- is C₃₄H₇₀O. uni.lu
The calculated monoisotopic mass for this formula is 494.54266 Da. uni.luchemspider.com HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thereby confirming the elemental composition and ruling out other potential formulas with the same nominal mass. In positive-ion mode, common adducts such as [M+H]⁺ and [M+Na]⁺ would be observed. uni.lu
Table 3: Predicted HRMS Adducts for 1-Eicosanol, 2-tetradecyl- (C₃₄H₇₀O)
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 495.54994 |
| [M+Na]⁺ | 517.53188 |
| [M+K]⁺ | 533.50582 |
| [M-H]⁻ | 493.53538 |
Data sourced from PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) involves selecting a precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides valuable structural information. mdpi.com
For a long-chain branched alcohol like 1-Eicosanol, 2-tetradecyl-, characteristic fragmentation pathways would include:
Loss of Water: A prominent neutral loss of H₂O (18 Da) from the protonated molecule [M+H]⁺ is expected, forming a carbocation at m/z 477.53992. uni.lu
Cleavage at the Branching Point: The C-C bonds adjacent to the branching point are susceptible to cleavage. This would result in fragment ions corresponding to the loss of the tetradecyl or the eicosanol-derived chains, providing definitive evidence for the size and location of the branching.
Alkyl Chain Fragmentation: A series of fragment ions separated by 14 Da (-CH₂-) or 28 Da (-C₂H₄-) would be observed, which is characteristic of the fragmentation of long alkyl chains.
The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming it as a 34-carbon branched alcohol. nih.govacs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For 1-Eicosanol, 2-tetradecyl-, these methods are crucial for confirming its primary alcohol structure and the nature of its long alkyl chains.
The polymorphism of long-chain linear alcohols, such as 1-eicosanol, has been investigated using IR and Raman spectroscopy, revealing distinct spectral features for different crystalline forms. sigmaaldrich.comresearchgate.net While specific spectra for 1-Eicosanol, 2-tetradecyl- are not widely published, the expected characteristic absorption bands can be inferred from the analysis of similar long-chain and branched alcohols.
The most prominent feature in the IR spectrum is the hydroxyl (-OH) functional group. This gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations, with the broadening caused by intermolecular hydrogen bonding. Another key vibration is the C-O stretching, which for a primary alcohol like 1-Eicosanol, 2-tetradecyl-, typically appears as a strong band around 1050-1075 cm⁻¹.
The extensive hydrocarbon skeleton of the molecule is characterized by various C-H stretching and bending vibrations. Strong, sharp peaks in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching of C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups. Bending vibrations for these groups are observed in the 1375-1470 cm⁻¹ range.
Raman spectroscopy provides complementary information. The C-C stretching vibrations within the long alkyl backbone give rise to a series of bands in the 800-1200 cm⁻¹ region, which can be sensitive to the conformational order of the chains. The C-H stretching and bending vibrations are also visible in the Raman spectrum, often with different relative intensities compared to the IR spectrum.
| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 (Broad) | Weak | Intermolecularly hydrogen-bonded hydroxyl group |
| C-H Asymmetric Stretch | ~2950-2965 | Strong | Methyl (-CH₃) and Methylene (-CH₂) groups |
| C-H Symmetric Stretch | ~2850-2875 | Strong | Methyl (-CH₃) and Methylene (-CH₂) groups |
| C-H Bending | 1375-1470 | Medium | Methylene (-CH₂) scissoring and Methyl (-CH₃) bending |
| C-O Stretch | 1050-1075 | Weak | Primary alcohol |
| C-C Stretch | 800-1200 | Strong | Skeletal vibrations of the alkyl chains |
This table presents expected vibrational frequencies for 1-Eicosanol, 2-tetradecyl- based on characteristic functional group absorptions for long-chain branched alcohols.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are indispensable for separating 1-Eicosanol, 2-tetradecyl- from reaction byproducts, unreacted starting materials, and other impurities, thereby enabling its purity assessment and quantification. Guerbet alcohols are known for their high purity, often exceeding 95-98% by mass, a standard that is verified by these methods. epo.orggoogle.com
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a primary technique for analyzing volatile and thermally stable compounds like Guerbet alcohols. Given the high molecular weight of 1-Eicosanol, 2-tetradecyl- (494.92 g/mol ), specific analytical conditions are required for successful elution and separation. saapedia.org
In GC analysis, a nonpolar or mid-polar capillary column is typically used. The high boiling point of the compound necessitates a high-temperature oven program, often reaching over 300°C, to ensure its elution. gcms.cz For quantitative analysis, a Flame Ionization Detector (FID) is commonly employed due to its excellent sensitivity to hydrocarbons. To enhance volatility and improve peak shape, long-chain alcohols can be derivatized, for instance, through silylation to form trimethylsilyl (B98337) (TMS) ethers, prior to analysis. gcms.cz
GC coupled with Mass Spectrometry (GC-MS) provides definitive identification of the compound and its impurities. jddtonline.infojddtonline.info The mass spectrometer fragments the eluting molecules, generating a unique mass spectrum that serves as a chemical fingerprint. For long-chain alcohols, the molecular ion peak [M]⁺ may be weak or absent in standard Electron Ionization (EI) mode. acs.org However, characteristic fragment ions resulting from the cleavage of C-C bonds and the loss of water (M-18) from the alcohol are observed, aiding in structural confirmation. Two-dimensional GC (GCxGC) can offer even greater resolving power for complex mixtures containing various lipidic compounds. acs.orgnih.gov
| Parameter | Typical Conditions for Long-Chain Alcohol Analysis | Reference |
| Technique | GC-FID, GC-MS | gcms.czresearchgate.net |
| Column | Fused silica (B1680970) capillary, non-polar (e.g., VF-5ms) or mid-polar phase | gcms.czjddtonline.info |
| Column Dimensions | 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness | gcms.czjddtonline.info |
| Carrier Gas | Helium | jddtonline.infooup.com |
| Injector | Split/Splitless or PTV, High Temperature (e.g., 310°C) | gcms.cz |
| Oven Program | Temperature gradient, e.g., 60°C to 320°C at 4-10°C/min | gcms.cz |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | gcms.czoup.com |
| Derivatization | Optional: Silylation (e.g., with BSTFA) to form TMS ethers | gcms.cz |
This table summarizes typical parameters for the GC analysis of high-molecular-weight alcohols like 1-Eicosanol, 2-tetradecyl-.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for analyzing thermally sensitive compounds or for preparative scale purification. For high-purity Guerbet alcohols, HPLC is a key method for assessing and quantifying non-volatile impurities.
The analysis of 1-Eicosanol, 2-tetradecyl- by HPLC presents a challenge due to its lack of a UV chromophore. Consequently, universal detectors such as a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) are required. sigmaaldrich.com A gradient HPLC-charged aerosol detection method has been noted for the detection of lipids, in which 1-eicosanol was used. sigmaaldrich.com Alternatively, derivatization with a UV-active agent can be performed to allow for detection with a more sensitive UV-Vis detector.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating long-chain alcohols. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of solvents like acetonitrile, methanol (B129727), and water. internationaloliveoil.org The long alkyl chains of 1-Eicosanol, 2-tetradecyl- result in a strong retention on reversed-phase columns, necessitating a high proportion of organic solvent in the mobile phase for elution. This method is effective in separating alcohols based on differences in their alkyl chain length and branching.
| Parameter | Typical Conditions for Long-Chain Alcohol Analysis | Reference |
| Technique | RP-HPLC | internationaloliveoil.org |
| Column | C18 or C8 bonded silica | internationaloliveoil.org |
| Mobile Phase | Gradient of Acetonitrile/Methanol/Water or similar polar solvents | internationaloliveoil.org |
| Detector | Charged Aerosol Detector (CAD), Refractive Index Detector (RID), or UV-Vis (after derivatization) | sigmaaldrich.cominternationaloliveoil.org |
| Flow Rate | 0.5 - 1.5 mL/min | |
| Temperature | Thermostatically controlled, e.g., 30-40°C | internationaloliveoil.org |
This table outlines common HPLC conditions suitable for the analysis of 1-Eicosanol, 2-tetradecyl-.
Derivatization Chemistry and Analog Synthesis of 1 Eicosanol, 2 Tetradecyl
Esterification Reactions of 1-Eicosanol (B7800029), 2-tetradecyl-
The primary hydroxyl group of 1-Eicosanol, 2-tetradecyl- readily undergoes esterification with a wide array of carboxylic acids to form corresponding esters. These reactions are typically catalyzed by acids or proceed through the activation of the carboxylic acid. The resulting esters, often characterized by their high molecular weight and branched nature, find extensive use as emollients and lubricants. aocs.orggoogle.com
The synthesis of these esters can be achieved through various established methods, including Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides can facilitate the reaction under milder conditions. The choice of synthetic route often depends on the desired purity, yield, and the nature of the carboxylic acid being employed.
| Reactant | Catalyst/Conditions | Product | Application |
| Carboxylic Acid | Acid catalyst, Heat | 2-tetradecyl-1-eicosyl ester | Emollient, Lubricant |
| Acid Chloride | Base, Room Temperature | 2-tetradecyl-1-eicosyl ester | Specialty Lubricant |
| Dicarboxylic Acid | Acid catalyst, Heat | Di-(2-tetradecyl-1-eicosyl) ester | High-performance Lubricant |
This table presents illustrative esterification reactions. Specific reaction conditions and yields may vary.
Research into the esterification of Guerbet alcohols has demonstrated the formation of esters with favorable properties such as good oxidative stability and lubricity. aocs.org For instance, the reaction with dicarboxylic acids can lead to the formation of di-Guerbet esters, which exhibit excellent performance as synthetic lubricants. aocs.org
Etherification Reactions Involving 1-Eicosanol, 2-tetradecyl-
Etherification of 1-Eicosanol, 2-tetradecyl- provides another avenue for creating valuable derivatives. The Williamson ether synthesis, a classical method for forming ethers, can be applied by first converting the alcohol to its alkoxide and then reacting it with an alkyl halide. libretexts.org This method allows for the introduction of various alkyl or aryl groups, leading to the synthesis of unsymmetrical ethers with tailored properties.
Another significant etherification reaction is ethoxylation, where ethylene (B1197577) oxide is added to the alcohol in the presence of a catalyst. This process results in the formation of fatty alcohol polyglycol ethers, which are non-ionic surfactants with wide-ranging applications in detergents and emulsifiers. researchgate.net The degree of ethoxylation can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant.
| Reactant | Catalyst/Conditions | Product | Application |
| Alkyl Halide | Strong Base (e.g., NaH) | 2-tetradecyl-1-eicosyl ether | Surfactant, Emulsifier |
| Ethylene Oxide | Base catalyst | 2-tetradecyl-1-eicosyl polyglycol ether | Detergent, Emulsifier |
| Propylene (B89431) Oxide | Base catalyst | 2-tetradecyl-1-eicosyl polyglycol ether | Low-foaming Surfactant |
This table provides examples of etherification reactions. Specific catalysts and conditions will influence the outcome.
Studies on the etherification of Guerbet alcohols have highlighted the formation of ethers that can serve as cetane-improvers in diesel fuel. rsc.orgresearchgate.net The branched nature of the alcohol contributes to the unique properties of the resulting ethers. researchgate.net
Oxidation and Reduction Chemistry of the Alcohol Moiety
The primary alcohol group of 1-Eicosanol, 2-tetradecyl- can be oxidized to yield the corresponding aldehyde or carboxylic acid. researchgate.net The choice of oxidizing agent and reaction conditions determines the final product. Mild oxidizing agents can selectively produce the aldehyde, while stronger oxidants will lead to the formation of the carboxylic acid, known as a Guerbet acid. aocs.orgresearchgate.net These Guerbet acids are valuable intermediates for synthesizing other derivatives. aocs.org
Conversely, while 1-Eicosanol, 2-tetradecyl- is already an alcohol, the concept of reduction is more relevant to the synthesis of this alcohol from its corresponding carboxylic acid or ester precursors. High-pressure hydrogenation using catalysts like copper chromite is a common industrial method for producing fatty alcohols from their ester forms. researchgate.net
| Reaction Type | Reagent/Catalyst | Product |
| Mild Oxidation | e.g., PCC, Swern oxidation | 2-tetradecyl-1-eicosanal |
| Strong Oxidation | e.g., KMnO4, Jones reagent | 2-tetradecyl-1-eicosanoic acid |
| Hydrogenation (of precursor) | H2, Copper Chromite | 1-Eicosanol, 2-tetradecyl- |
This table outlines the general oxidation and reduction pathways related to the alcohol moiety.
Research has shown that the oxidation of fatty alcohols can be achieved using "green" oxidants like hydrogen peroxide over specific catalysts. csic.es The selective oxidation to either the aldehyde or the carboxylic acid is a key area of investigation. csic.es
Synthesis of Branched-Chain Alcohol Derivatives for Specific Applications
The synthesis of derivatives from 1-Eicosanol, 2-tetradecyl- is often driven by the need for molecules with specific functionalities for targeted applications. For example, in the cosmetics industry, esters of Guerbet alcohols are highly valued as emollients due to their excellent spreading properties and non-greasy feel. atamanchemicals.comgoogle.com
The introduction of different functional groups through derivatization can significantly alter the physical and chemical properties of the parent alcohol. For instance, sulfation of the alcohol leads to the formation of anionic surfactants with good wetting and emulsifying properties. researchgate.net
| Derivative Type | Synthetic Route | Key Properties | Application |
| Guerbet Esters | Esterification | Emolliency, Lubricity | Cosmetics, Lubricants |
| Guerbet Ether Sulfates | Ethoxylation followed by Sulfation | Surfactancy, Foaming | Detergents, Personal Care |
| Guerbet Carbonates | Reaction with Phosgene or Dialkyl Carbonate | Good oxidative stability | Lubricants |
This table highlights the synthesis of specific derivatives and their applications.
The unique branched structure of 1-Eicosanol, 2-tetradecyl- is a key factor in the performance of its derivatives. This branching disrupts the close packing of the hydrocarbon chains, leading to lower melting points and improved fluidity compared to their linear counterparts. aocs.org
Investigation of Structure-Activity Relationships in 1-Eicosanol, 2-tetradecyl- Analogs
Understanding the relationship between the molecular structure of 1-Eicosanol, 2-tetradecyl- analogs and their activity is crucial for designing new molecules with enhanced performance. The length and branching of the alkyl chains, as well as the nature of the functional groups introduced through derivatization, all play a significant role.
For instance, in the context of surfactants, modifying the length of the hydrophobic tail (the 2-tetradecyl-1-eicosyl group) and the nature and size of the hydrophilic headgroup (e.g., carboxylate, sulfate, or polyether) allows for the fine-tuning of properties like surface tension, critical micelle concentration, and foaming ability.
Systematic studies involving the synthesis and evaluation of a series of analogs can provide valuable insights. By varying the chain lengths of the starting alcohols used in the Guerbet reaction, a range of branched alcohols with different molecular weights can be produced. google.com Subsequent derivatization of these analogs and characterization of their properties can help to establish clear structure-activity relationships.
Roles of 1 Eicosanol, 2 Tetradecyl in Material Science and Chemical Engineering
Surface Active Properties of 1-Eicosanol (B7800029), 2-tetradecyl- as a Non-Ionic Surfactant
1-Eicosanol, 2-tetradecyl- is classified as a non-ionic surfactant. digitellinc.commdpi.com Its amphiphilic nature arises from its molecular structure: a large, branched, nonpolar hydrophobic alkyl tail and a polar hydrophilic hydroxyl (-OH) head group. This structure allows it to position itself at the interface between immiscible phases, such as oil and water, reducing the interfacial tension and enabling the formation of stable mixtures. Guerbet alcohols, the class to which this compound belongs, are recognized for their excellent emulsifying and dispersing abilities. digitellinc.comrsc.org
As an emulsifying agent, 1-Eicosanol, 2-tetradecyl- facilitates the formation of emulsions by lowering the free energy required to create a large interfacial area between two immiscible liquids. ontosight.ai The emulsification mechanism involves the adsorption of the alcohol molecules at the oil-water interface. The large, bulky hydrophobic tail orients itself into the oil phase, while the polar hydroxyl group remains in the water phase. This creates a steric barrier—a physical, protective film around the dispersed droplets—which prevents them from coalescing, thereby imparting stability to the emulsion. atamanchemicals.com
The stability of emulsions formed with fatty alcohols is often enhanced when they are used in combination with other surfactants. These mixtures can lead to the formation of highly stable, ordered interfacial structures known as lamellar gel networks, which are crucial in creating the creamy texture of many cosmetic and pharmaceutical products. frontiersin.org The branched structure of Guerbet alcohols like 1-Eicosanol, 2-tetradecyl- contributes to their stability at various temperatures and pH levels, making them suitable for formulations that require a wide pH range. atamanchemicals.com
In multiphase systems containing solid particles suspended in a liquid, 1-Eicosanol, 2-tetradecyl- functions as an effective dispersing agent. digitellinc.com Its surfactant properties help to wet the surface of the solid particles, lowering the solid-liquid interfacial tension and reducing the energy needed to break down particle agglomerates.
Once dispersed, the adsorbed layer of 1-Eicosanol, 2-tetradecyl- molecules on the particle surfaces provides a steric hindrance mechanism. The bulky, branched alkyl chains extend into the liquid medium, creating a repulsive layer that prevents the particles from re-agglomerating due to attractive van der Waals forces. This performance is critical in applications such as paints, inks, and cosmetics, where uniform and stable dispersions of pigments and other solid components are required. unibo.itatamanchemicals.com Alkoxylates based on Guerbet alcohols are specifically developed for use as high-performance dispersing agents. google.com
In aqueous solutions, surfactant molecules above a certain concentration, known as the critical micelle concentration (CMC), spontaneously self-assemble into organized aggregates called micelles. researchgate.net For 1-Eicosanol, 2-tetradecyl-, its very low solubility in water means it will readily participate in self-assembly to minimize the unfavorable interaction between its large hydrophobic tail and water molecules. digitellinc.com
While it may not readily form simple micelles on its own in water due to its insolubility, it actively participates in the formation of mixed micelles with more soluble surfactants. mdpi.com The incorporation of fatty alcohols into surfactant systems can significantly influence the size, shape, and stability of the resulting micelles, often causing a transition from spherical to more complex structures like worm-like micelles or lamellar phases. digitellinc.commdpi.com This behavior is governed by the packing of the molecules, where the bulky, branched structure of 1-Eicosanol, 2-tetradecyl- would occupy significant volume in the hydrophobic core of a micelle. mdpi.com Studies on related Guerbet alcohol ethoxylates show they possess very low CMCs, indicating a strong driving force for micellization. acs.org
| Predicted Property | Value | Adduct |
| XlogP | 16.8 | - |
| Collision Cross Section (CCS) Ų | 246.9 | [M+H]⁺ |
| Collision Cross Section (CCS) Ų | 252.2 | [M+Na]⁺ |
| Collision Cross Section (CCS) Ų | 226.8 | [M-H]⁻ |
Table 2: Predicted Physicochemical and Self-Assembly Related Properties of 1-Eicosanol, 2-tetradecyl-. Data sourced from uni.lu.
Lubrication Properties and Tribological Studies of 1-Eicosanol, 2-tetradecyl-
1-Eicosanol, 2-tetradecyl- is utilized in industrial applications for its lubricating properties. ontosight.ai As a Guerbet alcohol, it possesses characteristics that are highly desirable in lubricants and metalworking fluids, such as a low melting point relative to its linear counterparts, low volatility, and excellent thermal and oxidative stability. researchgate.netgoogle.com
Tribological studies on Guerbet alcohols and their derivatives, such as esters, demonstrate their effectiveness in reducing friction and wear between surfaces in sliding contact. researchgate.netrawdatalibrary.net They function as boundary lubricants, forming a thin, resilient film on metal surfaces. This film prevents direct metal-to-metal contact, thereby minimizing wear and extending the lifespan of mechanical components. researchgate.net The branched structure of Guerbet alcohols is a key factor in their low pour points, which allows them to remain fluid and functional at lower temperatures compared to linear fatty alcohols of similar molecular weight. researchgate.netgoogle.com The inherent lubricity and stability of these alcohols make them suitable as both a lubricant base stock and as a performance-enhancing additive in complex lubricant formulations. atamanchemicals.comresearchgate.net
Applications as a Chemical Intermediate in Complex Organic Synthesis
1-Eicosanol, 2-tetradecyl- serves as a crucial chemical intermediate, or starting material, for the synthesis of other high-value specialty chemicals. digitellinc.comontosight.ai It is itself a product of the Guerbet reaction, a condensation process that dimerizes smaller primary alcohols to produce larger, β-alkylated branched alcohols. aocs.orgwikipedia.org
The hydroxyl group of 1-Eicosanol, 2-tetradecyl- is a reactive site that allows it to be transformed into a variety of derivatives through further organic synthesis. Common transformations include:
Alkoxylation: Reaction with ethylene (B1197577) oxide (EO) and/or propylene (B89431) oxide (PO) to produce Guerbet alcohol alkoxylates. These are a significant class of non-ionic surfactants used in enhanced oil recovery and as dispersing agents. acs.orggoogle.com
Esterification: Reaction with carboxylic acids (such as fatty acids or dicarboxylic acids) to form Guerbet esters. These esters are used as high-performance, biodegradable lubricant base stocks and emollients in cosmetics. researchgate.netaocs.org
Oxidation: Conversion of the primary alcohol group to a carboxylic acid, yielding a Guerbet acid. These acids are also used as intermediates for other derivatives. aocs.org
Sulfation: The terminal hydroxyl group can be sulfated to produce anionic surfactants with unique emulsification properties. google.com
This versatility makes 1-Eicosanol, 2-tetradecyl- a key building block in the production of a wide range of materials with tailored properties for specific applications in industries from cosmetics to oilfields. ontosight.airesearchgate.net
Rheological Modifiers and Viscosity Control Agents
In the formulation of personal care and cosmetic products, controlling the viscosity and flow properties (rheology) is essential for product performance, stability, and consumer appeal. 1-Eicosanol, 2-tetradecyl- is explicitly used as a rheology modifier and thickening agent in these applications. google.comgoogleapis.com
Formulation Science and Industrial Process Optimization Involving 1-Eicosanol, 2-tetradecyl-
1-Eicosanol, 2-tetradecyl-, a branched-chain high molecular weight fatty alcohol, is a significant compound in the field of formulation science. ontosight.ai As a member of the Guerbet alcohol family, its distinct molecular structure—featuring a long alkyl chain with a branch at the C-2 position—imparts a unique combination of physical and chemical properties that are highly valued in various industrial applications. ontosight.aiaocs.org These properties, such as a low melting point relative to its linear counterparts, excellent thermal and oxidative stability, and a liquid state over a broad temperature range, make it a versatile ingredient for optimizing industrial processes and creating stable, high-performance formulations. google.comwindows.net
The primary roles of 1-Eicosanol, 2-tetradecyl- in formulation science include acting as an emollient, emulsifier, stabilizer, dispersing agent, and lubricant. ontosight.aisaapedia.org Its branched structure prevents the close packing of hydrocarbon chains, which is responsible for its low melting point and viscosity compared to linear alcohols of similar molecular weight. google.com This characteristic is crucial for its function as a solubilizer and a viscosity modifier in complex mixtures.
In industrial process optimization, the use of 1-Eicosanol, 2-tetradecyl- and related Guerbet alcohols can lead to enhanced product performance and stability. aocs.org For instance, in the manufacturing of lubricants, its inherent lubricity and wide liquidity range contribute to the formulation of specialty oils and fluids that perform reliably under diverse temperature conditions. aocs.orgkokuragousei.co.jp It also serves as a key chemical intermediate in the synthesis of other high-value materials, such as specialty surfactants and esters, further broadening its industrial utility. aocs.orgsaapedia.orggoogle.com
Detailed Research Findings
Research into the application of 1-Eicosanol, 2-tetradecyl- and similar Guerbet alcohols has highlighted their efficacy in several key areas:
Cosmetics and Personal Care: In this sector, 1-Eicosanol, 2-tetradecyl- functions primarily as an emollient, moisturizing agent, and stabilizer. ontosight.ai A U.S. patent for hair-treatment compositions identifies 2-tetradecyl-1-eicosanol as a suitable branched solid fatty alcohol, capable of contributing to the product's conditioning properties. google.com Its ability to lock in moisture makes it a valuable component in creams and lotions. ontosight.ai The unique texture and solvency of Guerbet alcohols also make them suitable for use as solvents or solubilizers in products like printing inks. aocs.org
Industrial Lubricants and Fluids: The compound is used in the production of lubricants, detergents, and other industrial chemicals due to its excellent lubricating and emulsifying properties. ontosight.aisaapedia.org Guerbet alcohols are noted for their good lubricity and high fluidity range, which are determined by a low melting point and a high boiling point. aocs.org This makes them ideal for creating specialty waxes and lubricating oils. aocs.orgkokuragousei.co.jp
Chemical Synthesis: 1-Eicosanol, 2-tetradecyl- serves as an intermediate in the synthesis of other organic compounds. saapedia.org The Guerbet reaction itself, which produces these alcohols, is a cornerstone of converting simpler alcohols into more valuable, higher-molecular-weight products. wikipedia.org These alcohols can be further reacted to produce derivatives like Guerbet acids or specialty surfactants used in various applications, including the petroleum industry. aocs.orggoogle.comgoogle.com
The following data tables summarize the key properties and formulation roles of 1-Eicosanol, 2-tetradecyl-.
Table 1: Physicochemical Properties of 1-Eicosanol, 2-tetradecyl-
| Property | Value/Description | Reference |
|---|---|---|
| Synonyms | 2-Tetradecyleicosanol; Tetradecyleicosanol | ontosight.aisaapedia.org |
| Chemical Formula | C₃₄H₇₀O | saapedia.orguni.lu |
| Molecular Weight | 494.92 g/mol | saapedia.org |
| Appearance | White solid | saapedia.org |
| Solubility | Insoluble in water | saapedia.org |
| Stability | Stable under normal conditions | saapedia.org |
| Class | Non-ionic surfactant, Fatty Alcohol, Guerbet Alcohol | ontosight.aisaapedia.org |
This table is interactive. Click on the headers to sort the data.
Table 2: Roles of 1-Eicosanol, 2-tetradecyl- in Industrial Formulations
| Industrial Sector | Specific Role | Function | Reference |
|---|---|---|---|
| Cosmetics & Personal Care | Emollient, Moisturizer, Stabilizer | Used in hair-treatment compositions, skin creams, and lotions to provide moisture and stability. | ontosight.aigoogle.com |
| Industrial Chemicals | Lubricant, Emulsifier, Dispersing Agent | Component in the production of industrial lubricants and detergents. | ontosight.aisaapedia.org |
| Organic Synthesis | Chemical Intermediate | Used as a starting material for producing other specialty chemicals, such as surfactants and esters. | aocs.orgsaapedia.orggoogle.com |
| Textiles & Fibers | Fiber Oil Component | Used as a raw material for fiber oils. | kokuragousei.co.jp |
This table is interactive. Click on the headers to sort the data.
Environmental Behavior and Persistence of 1 Eicosanol, 2 Tetradecyl
Environmental Monitoring and Detection Methodologies
Specific environmental monitoring programs for 1-Eicosanol (B7800029), 2-tetradecyl- have not been widely documented. However, the detection of high molecular weight alcohols in environmental matrices like water, soil, and sediment is typically accomplished using advanced analytical chemistry techniques.
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of long-chain alcohols. This technique allows for the separation of complex mixtures and the definitive identification of individual compounds based on their mass spectra. For very large molecules like a C34 alcohol, high-temperature GC columns and specialized injection techniques may be required to ensure volatilization without thermal degradation. Liquid chromatography-mass spectrometry (LC-MS) can also be employed, particularly for derivatized alcohols or when analyzing complex environmental samples where matrix interference is a concern. nih.gov
Extraction of such a lipophilic compound from environmental samples would typically involve solid-phase extraction (SPE) for water samples and solvent extraction techniques like Soxhlet or accelerated solvent extraction (ASE) for solid matrices such as soil and sediment.
Sorption and Transport Phenomena in Environmental Compartments
The physical-chemical properties of 1-Eicosanol, 2-tetradecyl- strongly suggest that it will partition extensively to solid and organic phases in the environment. Its long alkyl chains result in very low water solubility and a high octanol-water partition coefficient (Log Kow), a measure of lipophilicity.
For long-chain alcohols, the tendency to adsorb to soil and sediment increases significantly with increasing chain length. nih.govnih.gov This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While an experimental Koc for this C34 alcohol is not available, values for shorter-chain alcohols are very high, indicating they are immobile in soil. For instance, the OECD SIDS assessment for long-chain alcohols reports that substances like 1-eicosanol are expected to have very high adsorption to sediment. oecd.org
Due to this strong sorption, 1-Eicosanol, 2-tetradecyl- is expected to be immobile in soil and quickly partition from the water column to suspended solids and bottom sediments in aquatic environments. au.dk Transport through soil to groundwater is highly unlikely. Its primary transport mechanism in aquatic systems would be associated with the movement of particulate matter.
Table 1: Predicted Environmental Partitioning for Long-Chain Alcohols This table is illustrative, based on general trends for long-chain alcohols, as specific data for 1-Eicosanol, 2-tetradecyl- is not available.
| Environmental Compartment | Expected Partitioning Behavior | Mobility |
|---|---|---|
| Water Column (dissolved) | Very Low | - |
| Suspended Solids | High | Transported with particles |
| Sediment | Very High | Immobile |
| Soil | Very High | Immobile |
| Air | Low (due to low vapor pressure) | - |
Bioaccumulation Potential and Environmental Fate Modeling
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding medium. For organic chemicals, bioaccumulation potential is often correlated with the octanol-water partition coefficient (Log Kow).
The high molecular weight and lipophilicity of 1-Eicosanol, 2-tetradecyl- suggest a potential for bioaccumulation. However, several factors can mitigate this potential for very large molecules.
Low Water Solubility : The bioavailability of the substance is limited by its extremely low concentration in water.
Metabolism : Organisms, particularly fish, can metabolize alcohols, which reduces the net accumulation. cefas.co.uk
Molecular Size : Very large molecules may have difficulty crossing biological membranes, which can limit uptake rates.
While a bioconcentration factor (BCF) for this specific compound has not been determined, the OECD assessment on long-chain alcohols (C6-C22) concluded that despite some members having high Log Kow values, the bioaccumulation potential is not a significant concern due to ready metabolism. epa.govcleaninginstitute.org For surfactants, which share some properties with long-chain alcohols, the BCF often decreases with increasing molecular mass. cefas.co.uk Given its C34 structure, it is plausible that the bioaccumulation potential of 1-Eicosanol, 2-tetradecyl- is low despite its high lipophilicity.
Environmental fate models like EUSES (European Union System for the Evaluation of Substances) use physical-chemical properties to predict the distribution of a chemical in the environment. For a substance like 1-Eicosanol, 2-tetradecyl-, these models would predict that the vast majority would end up in soil and sediment compartments. oecd.org
Regulatory Frameworks and Environmental Prioritization of 1-Eicosanol, 2-tetradecyl-
Specific regulations targeting 1-Eicosanol, 2-tetradecyl- are not common. Instead, this type of substance is typically managed under broader chemical categories.
The Organisation for Economic Co-operation and Development (OECD) has assessed a category of "Long Chain Alcohols" (C6-C22) under its Screening Information Data Set (SIDS) program. This assessment concluded that these alcohols are of low priority for further work, citing their low order of toxicity and rapid biodegradation. oecd.org Although 1-Eicosanol, 2-tetradecyl- falls outside this specific carbon range, the general findings for the highest members of that category provide a basis for its assessment.
In the United States, the Environmental Protection Agency (EPA) also regulates "Aliphatic Alcohols" as a group. epa.govregulations.gov High molecular weight alcohols are generally considered to be of low concern. Substances with very high molecular weights may also be considered for exemption from certain regulatory data requirements under polymer regulations, although this specific alcohol may not meet the formal definition of a polymer.
Future Research Directions and Emerging Applications of 1 Eicosanol, 2 Tetradecyl
Advanced Material Design Incorporating 1-Eicosanol (B7800029), 2-tetradecyl-
The long, branched alkyl chain of 1-Eicosanol, 2-tetradecyl- makes it an attractive candidate for the design of novel materials with tailored properties. Future research in this area is expected to focus on its incorporation into polymers and composites to enhance their performance. For instance, its use as a monomer or a modifying agent in polymerization can lead to materials with improved flexibility, impact resistance, and thermal stability.
Derivatives of Guerbet alcohols are also of significant commercial interest. aocs.org For example, Guerbet alcohol ethoxylates and sulfates are effective surfactants. scientificspectator.com The branched nature of the hydrophobic tail in these surfactants can influence their packing at interfaces, leading to unique emulsification and foaming properties.
| Potential Application Area | Anticipated Improvement with 1-Eicosanol, 2-tetradecyl- |
| High-Performance Polymers | Enhanced flexibility, thermal stability, and impact resistance. |
| Specialty Surfactants | Improved emulsification, and stability in formulations. |
| Advanced Lubricants | Superior lubricity and performance under extreme conditions. |
| Phase Change Materials | Tailored melting and freezing points for thermal energy storage. |
Catalysis and Reaction Media Studies
The high boiling point and thermal stability of 1-Eicosanol, 2-tetradecyl- make it a potential green solvent or reaction medium for high-temperature chemical transformations. Its non-polar nature can be advantageous in specific catalytic reactions, influencing reactant solubility and catalyst stability. Research in this domain will likely explore its efficacy in various catalytic systems, including hydrogenation and oxidation reactions. rsc.org
Furthermore, the alcohol functional group of 1-Eicosanol, 2-tetradecyl- can be catalytically converted to other functionalities, opening pathways to new derivatives. For example, oxidation can yield the corresponding Guerbet acid, a valuable intermediate for synthesizing esters with applications as emollients and lubricants. aocs.org
Cross-Disciplinary Research with Polymer Science and Nanotechnology
The intersection of polymer science and nanotechnology with the unique properties of 1-Eicosanol, 2-tetradecyl- presents exciting research opportunities. In polymer science, this Guerbet alcohol can be used to create novel block copolymers and other complex macromolecular architectures. Post-polymerization functionalization of polymers with 1-Eicosanol, 2-tetradecyl- can introduce hydrophobicity and other desired properties. nih.gov
In the realm of nanotechnology, the amphiphilic nature of derivatives of 1-Eicosanol, 2-tetradecyl- can be exploited for the synthesis and stabilization of nanoparticles. nih.govmdpi.com These Guerbet alcohol-based surfactants can act as capping agents, controlling the size and dispersibility of nanoparticles for applications in catalysis, electronics, and biomedical fields. The self-assembly of such large amphiphilic molecules into micelles, vesicles, or other nanostructures is another promising area of investigation.
Theoretical Chemistry and Computational Modeling of 1-Eicosanol, 2-tetradecyl-
Computational modeling and theoretical chemistry are poised to play a crucial role in understanding and predicting the behavior of 1-Eicosanol, 2-tetradecyl- and its derivatives. Molecular dynamics simulations can provide insights into the conformational flexibility of its long, branched chain and how it influences bulk properties like viscosity and melting point. researchgate.net
Simulations can also be employed to study the self-assembly of amphiphilic derivatives of 1-Eicosanol, 2-tetradecyl- at interfaces and in solution, aiding in the design of effective surfactants and emulsifiers. aip.org Furthermore, computational methods can be used to investigate the interactions of this Guerbet alcohol with other molecules, which is particularly relevant for understanding its performance in complex formulations and its potential biological interactions. acs.org
| Modeling Technique | Research Focus for 1-Eicosanol, 2-tetradecyl- |
| Molecular Dynamics (MD) | Conformational analysis, bulk properties, and interfacial behavior. tohoku.ac.jp |
| Quantum Chemistry | Reaction mechanisms, electronic properties, and spectroscopic analysis. |
| Coarse-Grained Modeling | Self-assembly of amphiphilic derivatives and polymer interactions. |
Unexplored Biological Interactions at the Molecular Level (non-clinical)
The interaction of long-chain alcohols with biological membranes is an area of active research. The branched structure of 1-Eicosanol, 2-tetradecyl- may lead to unique interactions with lipid bilayers compared to its linear counterparts. nih.gov Molecular dynamics simulations and experimental techniques like neutron diffraction can be used to study how it partitions into and perturbs the structure and dynamics of model cell membranes. nih.govresearchgate.net
Understanding these interactions at a molecular level is crucial for potential applications in drug delivery, where it could be part of vesicle formulations, or in understanding the molecular basis of the biological activity of long-chain alcohols. Moreover, investigating the interactions of 1-Eicosanol, 2-tetradecyl- with proteins could reveal its potential to modulate protein function, a key aspect in various biological processes. nih.gov
Q & A
Q. Basic Research Focus
- Correlation gas chromatography (CGC) : Measures vaporization enthalpy (ΔHvap) by comparing retention times with reference compounds. This method validated ΔHvap for 1-eicosanol (298.15 K) and related alkanols .
- Differential scanning calorimetry (DSC) : Determines melting points and phase transitions. For 1-Eicosanol, 2-tetradecyl-, expect deviations due to branching; compare with linear analogs (e.g., 1-eicosanol, mp ~62–65°C) .
- Group contribution (GC) models : Predict heats of formation (ΔHf) with <2 kJ/mol error by accounting for functional groups and branching. These models outperform older experimental data for high-molecular-weight alcohols .
How can computational models address discrepancies in experimental enthalpy data for 1-Eicosanol, 2-tetradecyl- and related alkanols?
Q. Advanced Research Focus
- Quantum mechanical calculations : Use software like TURBOMOLE to compute electronic structures and refine thermodynamic properties. Compare results with experimental GC or calorimetry data to resolve inconsistencies .
- Machine learning (ML) : Train ML algorithms on datasets of linear and branched alkanols to predict properties like vapor pressure or solubility. This approach mitigates errors from manual group-contribution assignments .
- Validation via analog studies : Cross-check computational predictions against analogs (e.g., 1-docosanol) with robust experimental datasets .
What are the challenges in synthesizing high-purity 1-Eicosanol, 2-tetradecyl- for research applications?
Q. Basic Research Focus
- Purification : Use gradient recrystallization in solvents like hexane or cyclohexane to remove linear chain impurities. Purity ≥96% (GC-grade) is achievable but requires rigorous temperature control during crystallization .
- Characterization : Validate purity via FT-IR spectroscopy (hydroxyl stretch ~3200–3600 cm⁻¹) and HPLC-charged aerosol detection (CAD) for non-UV-active compounds .
- Storage : Maintain at 2–30°C in airtight containers to prevent oxidation or hygroscopic degradation .
How can researchers design experiments to study the role of 1-Eicosanol, 2-tetradecyl- in lipid bilayer dynamics?
Q. Advanced Research Focus
- Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess monolayer formation and lipid packing efficiency. Compare with linear alkanols to quantify branching effects .
- Molecular dynamics (MD) simulations : Simulate bilayers using force fields (e.g., CHARMM36) parameterized for branched alcohols. Track metrics like lateral diffusion coefficients or membrane thickness .
- Biophysical assays : Use fluorescence anisotropy or NMR to study phase transitions in model membranes. For example, 1-Eicosanol’s long chain may stabilize gel phases in phosphatidylcholine bilayers .
How does branching in 1-Eicosanol, 2-tetradecyl- influence its physicochemical behavior compared to linear alkanols?
Q. Advanced Research Focus
- Solubility : Branching reduces crystallinity, enhancing solubility in nonpolar solvents (e.g., cyclohexane). Compare with DISQUAC model predictions for linear 1-eicosanol .
- Thermodynamics : Branching lowers melting points and vaporization enthalpies. For example, 1-Eicosanol (linear) melts at ~62–65°C, while branched analogs may exhibit broader melting ranges .
- Environmental fate : Branching increases biodegradation rates due to reduced steric hindrance in enzymatic cleavage. Validate via OECD 301 tests .
What analytical strategies are effective in detecting trace intermediates of 1-Eicosanol, 2-tetradecyl- during biodegradation?
Q. Advanced Research Focus
- GC-MS with derivatization : Silylate hydroxyl groups (e.g., using BSTFA) to improve volatility. Detect intermediates like 2-methyl-1-hexadecanol or carboxylic acid esters .
- LC-QTOF-MS : Perform untargeted metabolomics to identify polar degradation products. Use databases (e.g., METLIN) for annotation .
- Enzymatic assays : Quantify esterase activity (U/mL) during bacterial degradation to correlate with intermediate production rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
